molecular formula C11H15ClN2O2 B11872269 N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride

N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride

Cat. No.: B11872269
M. Wt: 242.70 g/mol
InChI Key: WXXKKBHXECERLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an azetidine ring, a carboxamide group, and a methoxyphenyl substituent. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride typically involves the reaction of 3-methoxyphenylamine with azetidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxyphenyl)azetidine-3-carboxamide hydrochloride
  • N-(3-Methoxyphenyl)azetidine-2-carboxamide hydrochloride
  • N-(3-Methoxyphenyl)pyrrolidine-3-carboxamide hydrochloride

Uniqueness

N-(3-Methoxyphenyl)azetidine-3-carboxamide hydrochloride is unique due to its specific substitution pattern and the presence of the azetidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

N-(3-methoxyphenyl)azetidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-9(5-10)13-11(14)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3,(H,13,14);1H

InChI Key

WXXKKBHXECERLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.